![molecular formula C11H20N2O3 B12986781 tert-Butyl (S)-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12986781.png)
tert-Butyl (S)-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate: is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-8-amino-5-oxa-2-azaspiro[34]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a linear precursor under specific conditions to form the spirocyclic core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (S)-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel compounds with potential biological activities.
Biology
In biological research, this compound can be used to study the interactions of spirocyclic molecules with biological targets. Its structural features allow for the exploration of new binding modes and mechanisms of action.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It can serve as a lead compound for the development of drugs targeting specific enzymes or receptors.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its versatility and reactivity make it a valuable component in the production of various drugs.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target protein. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
- tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate
- tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
Uniqueness
tert-Butyl (S)-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is unique due to the presence of the oxygen atom in the spirocyclic ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties.
Properties
Molecular Formula |
C11H20N2O3 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl (8S)-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-6-11(7-13)8(12)4-5-15-11/h8H,4-7,12H2,1-3H3/t8-/m0/s1 |
InChI Key |
LSACGXFQGVBFLY-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C1)[C@H](CCO2)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CCO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


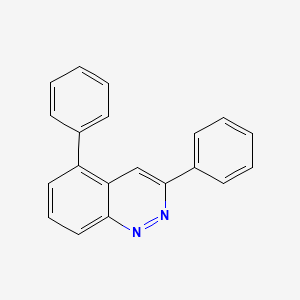
![tert-Butyl ((1R,3S)-3-fluoro-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B12986709.png)
![tert-Butyl (3-(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B12986717.png)
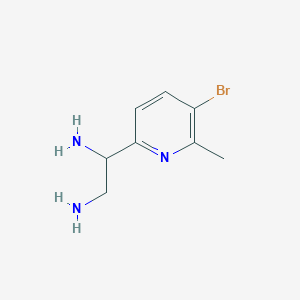
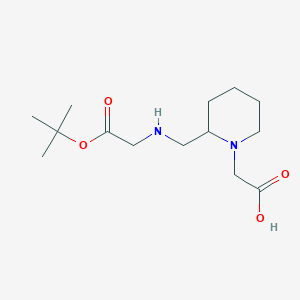
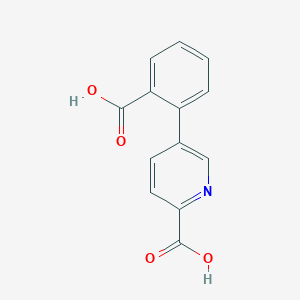

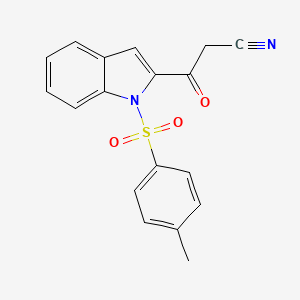
![5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B12986766.png)

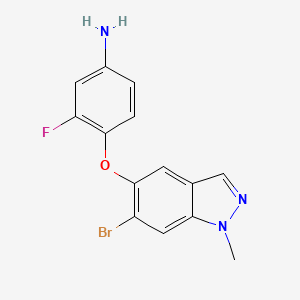
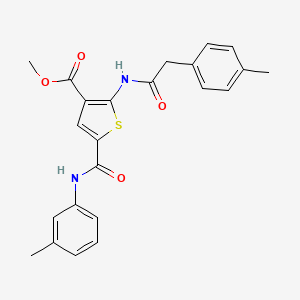
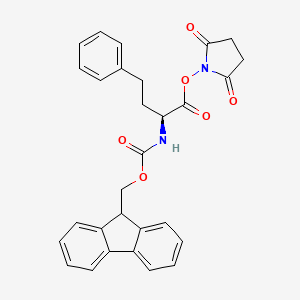
![Bicyclo[2.2.1]heptane-2-carboximidamide](/img/structure/B12986792.png)
